2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide
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Overview
Description
2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide, also known as HMPC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biological effects, making it a valuable tool for investigating a range of physiological and biochemical processes.
Mechanism Of Action
The exact mechanism of action of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide is not fully understood. However, it is believed that 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
In addition to its potential anti-cancer properties, 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been shown to have a variety of other biochemical and physiological effects. For example, 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide in laboratory experiments is that it is a relatively simple compound to synthesize and purify. Additionally, 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been extensively studied, making it a well-characterized compound that is easy to work with. However, one limitation of using 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide. One area of research that is particularly promising involves the use of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide as a potential anti-cancer agent. Additionally, researchers may investigate the potential of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide as a treatment for other inflammatory conditions, as well as its potential as a tool for investigating other physiological and biochemical processes.
Synthesis Methods
The synthesis of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide involves the reaction of N-methylhydrazinecarbothioamide with phenylglyoxylic acid. This reaction results in the formation of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide, which can be purified and used for further research.
Scientific Research Applications
2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide as a potential anti-cancer agent. Studies have shown that 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide can inhibit the growth of cancer cells, making it a promising candidate for further research.
properties
IUPAC Name |
1-[(2-hydroxy-2-phenylacetyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)8(14)7-5-3-2-4-6-7/h2-6,8,14H,1H3,(H,12,15)(H2,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIPPYSFHIVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide |
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